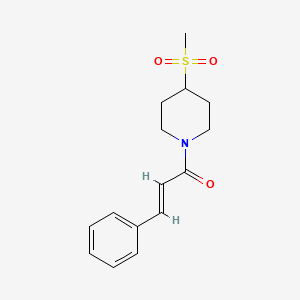

![molecular formula C18H14F2N2O2 B2513699 Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207007-83-7](/img/structure/B2513699.png)

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate, also known as DFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DFMC is a quinoline derivative that has been synthesized and extensively studied for its pharmacological properties. In

Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation - Research has developed methods for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives using a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This process demonstrates selective monoarylation of primary sp(3) C-H bonds and is significant for the synthesis of complex molecules, including potential intermediates like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Shabashov & Daugulis, 2010).

Iron-catalyzed Ortho-alkylation of Carboxamides - The use of 8-aminoquinoline-based aryl carboxamides in direct ortho-alkylation has been achieved with high yields in the presence of an iron source. This method emphasizes the synthesis of alkylated products without overalkylation, providing high levels of regioselectivity and is pertinent to the synthesis pathways involving compounds like Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate (Fruchey et al., 2014).

Drug Discovery and Development

- Synthesis of Novel Antibacterial Agents - The synthesis of novel 5-amino-6-methylquinoline carboxylic acid from 2,3,4-trifluoro aniline and its coupling with various amines to produce new quinolone antibacterial agents demonstrates the compound's utility in developing antibacterial potency without the need for a C6 fluorine atom, indicating a broader application in antibacterial drug discovery (Hong et al., 1997).

Mechanistic and Computational Studies

- Mechanism of Catalysis of Ester Aminolysis - An investigation into the mechanisms of aminolysis of substituted phenylquinoline carboxylates offers insights into the catalytic processes involving weak amine bases. This research has implications for understanding the chemical behavior and reactions of quinoline derivatives, including Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate, in organic synthesis and drug development processes (Adalsteinsson & Bruice, 1998).

Propriétés

IUPAC Name |

methyl 4-(3,4-difluoroanilino)-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c1-10-3-6-15-12(7-10)16(9-17(22-15)18(23)24-2)21-11-4-5-13(19)14(20)8-11/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGTINGAXPSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)

![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)

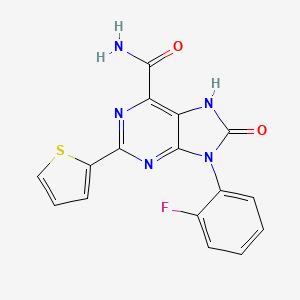

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2513622.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)

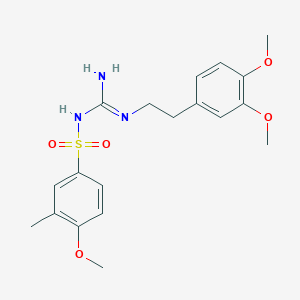

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)

![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)

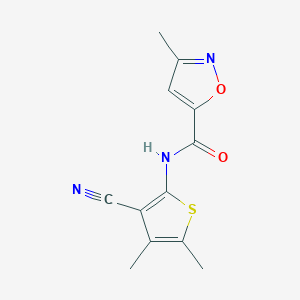

![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)